molecular formula C7H5F3O3S B12077071 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid

4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid

Cat. No.: B12077071
M. Wt: 226.17 g/mol
InChI Key: NTKROJIYYAMXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H5F3O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of thiophene-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the trifluoroethoxy group, making it less lipophilic.

    Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Contains a benzene ring instead of a thiophene ring.

Uniqueness

4-(2,2,2-Trifluoroethoxy)thiophene-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C7H5F3O3S

Molecular Weight

226.17 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)3-13-4-1-5(6(11)12)14-2-4/h1-2H,3H2,(H,11,12)

InChI Key

NTKROJIYYAMXBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1OCC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.